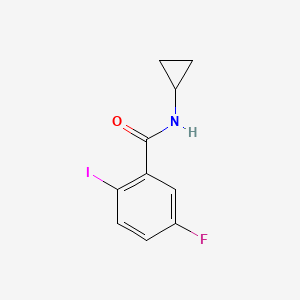

N-cyclopropyl-5-fluoro-2-iodobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

The benzamide functional group is a fundamental structural motif in chemistry and is found in numerous biologically active compounds. researchgate.netrsc.org The introduction of halogen atoms onto the benzamide scaffold gives rise to halogenated benzamides, a class of compounds with significant applications in organic synthesis and medicinal chemistry. researchgate.net The properties of the amide bond can be influenced by substitutions on the aromatic ring. researchgate.net Halogen atoms, in particular, can affect the affinity and selectivity of these molecules when they interact with biological targets. nih.gov The nature and position of the halogen substituent can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. For instance, in the context of drug design, a halogen atom on a benzenesulfonamide (B165840) ring can orient the ring within the active site of an enzyme, impacting binding affinity and selectivity. nih.gov Therefore, N-cyclopropyl-5-fluoro-2-iodobenzamide is situated within this important class of molecules, where the interplay between the amide core and the halogen substituents is a key determinant of its chemical character and potential utility.

Significance of Cyclopropyl (B3062369), Fluoro, and Iodo Substituents in Organic Synthesis

The specific combination of cyclopropyl, fluoro, and iodo groups on the this compound scaffold is synthetically significant, with each substituent offering distinct advantages.

The cyclopropyl group is an increasingly popular motif in drug development. nih.goviris-biotech.de Its small, rigid structure provides conformational constraint, which can lock a molecule into a bioactive conformation, leading to more favorable binding with a biological target. iris-biotech.denbinno.com This rigidity can enhance potency and selectivity. nbinno.com The cyclopropyl ring is also known to improve metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl groups. nbinno.comhyphadiscovery.com This can lead to a longer half-life for drug candidates. nbinno.com

| Properties Conferred by the Cyclopropyl Group | Significance in Chemical Design |

| Conformational Rigidity | Enhances binding to target receptors by locking molecular shape. iris-biotech.denbinno.com |

| Metabolic Stability | Increases resistance to metabolic breakdown, improving drug half-life. nbinno.comhyphadiscovery.com |

| Potency Enhancement | Can lead to stronger interactions with biological targets. nih.goviris-biotech.de |

| Lipophilicity Modulation | Can be used to fine-tune the solubility and permeability of a molecule. iris-biotech.de |

The fluoro substituent possesses unique properties stemming from the high electronegativity and small size of the fluorine atom. fiveable.me The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to organofluorine compounds. wikipedia.org In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. fiveable.me Fluorine substitution can also modulate a molecule's physicochemical properties such as acidity, lipophilicity, and bioavailability, making it a valuable tool for optimizing drug candidates. fiveable.meharvard.edu

| Effects of the Fluoro Substituent | Impact on Molecular Properties |

| High Electronegativity | Creates a strong dipole moment, influencing polarity and reactivity. fiveable.mewikipedia.org |

| Strong C-F Bond | Confers high thermal and chemical stability. wikipedia.org |

| Metabolic Stability | Blocks sites of metabolism, increasing the molecule's persistence in the body. fiveable.me |

| Bioavailability Modulation | Can improve a drug's absorption and distribution characteristics. fiveable.meharvard.edu |

The iodo substituent is a particularly versatile functional group in organic synthesis. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. More importantly, iodoarenes are key precursors for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. smolecule.com This reactivity allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the iodo-substituted scaffold. researchgate.net Hypervalent iodine compounds, derived from iodoarenes, have also emerged as important reagents in oxidative coupling reactions. frontiersin.org

| Role of the Iodo Substituent | Applications in Organic Synthesis |

| Versatile Synthetic Handle | The iodine atom can be easily replaced in various chemical reactions. smolecule.com |

| Cross-Coupling Reactions | Serves as a key partner in palladium-catalyzed reactions to form new bonds. researchgate.netacs.org |

| Hypervalent Iodine Chemistry | Can be used to create powerful oxidizing agents for advanced synthesis. frontiersin.orgbeilstein-journals.org |

| Functional Group Interconversion | Allows for the transformation of the iodo group into other functional groups. rsc.org |

Overview of Prior Research on Related Benzamide Scaffolds

Benzamide derivatives are a well-established and extensively studied class of compounds that serve as crucial scaffolds in drug discovery and materials science. nih.govnih.govmdpi.com Research has shown that substituted benzamides possess a wide range of biological activities, and they are integral components of many therapeutic agents. nih.gov The ability to readily modify the benzamide structure by introducing different substituents allows for detailed structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in medicinal chemistry. nih.gov

Numerous studies have focused on synthesizing libraries of benzamide derivatives to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. For example, novel benzamide compounds have been designed and synthesized as potential inhibitors of enzymes like acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease. nih.gov Other research has explored benzoxazole-benzamide conjugates as potential anti-proliferative agents that inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net The development of new synthetic methods, such as Rh(III)-catalyzed C-H activation, has further expanded the ability to create complex benzamide-containing heterocyclic structures like γ-lactams. nih.gov The consistent appearance of the benzamide scaffold in bioactive molecules underscores its importance and the continued interest in developing new derivatives with tailored properties. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-5-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSMMFRCVZFXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl 5 Fluoro 2 Iodobenzamide and Analogues

Strategies for Benzamide (B126) Core Formation

The formation of the amide bond is a cornerstone of organic synthesis, and various methods have been developed to achieve this transformation efficiently. These strategies are broadly applicable to the synthesis of a wide array of substituted benzamides.

Amide Bond Coupling Reactions (e.g., Acyl Chloride-Amine Reactions)

A prevalent and effective method for forming the benzamide core is through the reaction of an acyl chloride with an amine. This nucleophilic acyl substitution reaction is a reliable and high-yielding approach. The process typically involves the activation of a carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is transferred from the nitrogen atom to a base, resulting in the formation of the stable amide bond. A base is often added to the reaction mixture to neutralize the hydrogen chloride byproduct.

| Starting Material (Acyl Chloride) | Starting Material (Amine) | Typical Base | Solvent | Product |

| 2-Iodo-5-fluorobenzoyl chloride | Cyclopropylamine (B47189) | Pyridine, Triethylamine | Dichloromethane, THF | N-cyclopropyl-5-fluoro-2-iodobenzamide |

| Benzoyl chloride | Aniline | Sodium hydroxide | Water/Dichloromethane (Schotten-Baumann conditions) | N-phenylbenzamide |

| Substituted benzoyl chloride | Various primary/secondary amines | Hünig's base (DIPEA) | Acetonitrile | Corresponding N-substituted benzamide |

General Synthetic Approaches to Substituted Benzamides

Beyond the acyl chloride method, a variety of other synthetic strategies are employed to generate substituted benzamides. These methods offer alternative routes that can be advantageous depending on the specific substituents and desired molecular complexity. One such approach is direct electrophilic aromatic substitution, where an arene is directly converted to a benzamide derivative. For instance, the Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid has been reported.

Other methods involve the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with an amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium-based reagents such as HATU and HBTU. These reagents are widely used in peptide synthesis and are equally effective for the preparation of benzamides.

Introduction of Halogen Substituents

The introduction of halogen atoms, specifically fluorine and iodine, onto the benzamide core is a crucial step in the synthesis of this compound. The regioselective placement of these halogens is often achieved through directed C-H functionalization, where an existing functional group on the molecule directs the halogenation to a specific position.

Directed ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. The amide functionality is an effective DMG.

For the synthesis of an ortho-iodobenzamide, the lithiated intermediate can be treated with molecular iodine (I2) or other iodine sources like 1,2-diiodoethane. This method provides a direct and efficient route to introduce an iodine atom specifically at the position ortho to the amide directing group.

| Directing Group | Organolithium Reagent | Halogen Source | Typical Product |

| N,N-Diethylbenzamide | sec-Butyllithium/TMEDA | I2 | N,N-Diethyl-2-iodobenzamide |

| N-tert-Boc-aniline | tert-Butyllithium | BrCF2CF2Br | 2-Bromo-N-tert-Boc-aniline |

| Methoxybenzene (Anisole) | n-Butyllithium | C2F3Cl3 | 2-Chloroanisole |

Palladium-Catalyzed Halogenation

Palladium-catalyzed C-H activation has emerged as a versatile and powerful tool for the direct functionalization of C-H bonds. This methodology can be applied to the ortho-iodination of benzamides. oup.comnih.gov In these reactions, a palladium(II) catalyst, often in the form of palladium(II) acetate (B1210297), facilitates the cleavage of an ortho C-H bond, which is directed by the amide group. The resulting palladacycle intermediate then reacts with an iodine source, typically molecular iodine (I2), to afford the ortho-iodinated product and regenerate the active palladium catalyst. oup.comnih.gov

This method is often advantageous as it can proceed under milder conditions compared to DoM and can tolerate a broader range of functional groups. The use of I2 as the sole oxidant makes this process practical and efficient. nih.gov Kinetic studies have provided insights into the reaction mechanism, indicating that the cyclopalladation step can be rate-determining. oup.comoup.com

| Substrate | Palladium Catalyst | Iodine Source | Solvent | Product |

| N-Arylbenzamide | Pd(OAc)2 | I2 | Trifluoroacetic acid | ortho-Iodinated N-arylbenzamide |

| Benzamide | Pd(OAc)2 | I2 | Acetic Acid | 2-Iodobenzamide (B1293540) |

| Phenylacetic amides | Pd(OAc)2 | I2 | Various | ortho-Iodinated phenylacetic amides |

Fluorination Strategies (e.g., C-H Fluorination)

The introduction of fluorine into aromatic systems can be challenging due to the high reactivity of many fluorinating agents. However, transition metal-catalyzed C-H fluorination has become an increasingly viable strategy. Palladium catalysis has been successfully employed for the ortho-fluorination of benzamides. rsc.org Similar to iodination, the amide group directs the palladium catalyst to an adjacent C-H bond. The subsequent reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, installs the fluorine atom.

The choice of directing group and reaction conditions is crucial for achieving high selectivity and yield in C-H fluorination reactions. Weaker coordinating directing groups have been shown to promote monofluorination by allowing for the rapid dissociation of the fluorinated product from the catalyst. rsc.org

| Directing Group Strategy | Catalyst | Fluorinating Agent | Typical Product |

| Amide-directed | Pd(OAc)2 | N-Fluorobenzenesulfonimide (NFSI) | ortho-Fluorobenzamide |

| 8-Aminoquinoline amide directed | Cu(I) catalyst | AgF | ortho-Fluorobenzamide |

| Photochemical (catalyst-free) | UV-A irradiation | Selectfluor-based reagents | Benzylic fluorination of aryl alkyl ketones |

Radiolabeling Approaches (e.g., 18F, 11C)

Radiolabeling of benzamide derivatives is a critical step for their use as imaging agents in Positron Emission Tomography (PET). The two most commonly used positron-emitting radionuclides for this purpose are Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), each with distinct nuclear and chemical properties that influence the radiolabeling strategy. acs.org

Fluorine-18 (¹⁸F) Labeling:

With a half-life of 109.8 minutes, ¹⁸F is an ideal radionuclide for PET imaging, allowing for multi-step radiosynthesis and imaging studies over several hours. acs.orgnih.gov The introduction of ¹⁸F into benzamide structures can be achieved through nucleophilic substitution reactions. Typically, a suitable precursor molecule is synthesized with a leaving group (e.g., mesylate, tosylate, or a nitro group) at the desired position. This precursor is then reacted with cyclotron-produced [¹⁸F]fluoride. nih.gov

For a molecule like this compound, a potential strategy would involve the synthesis of a precursor where the fluorine atom is replaced by a leaving group. However, a more common approach for fluorinated benzamides is to introduce an ¹⁸F-labeled prosthetic group, which is a small, pre-radiolabeled molecule that is then attached to the larger parent molecule. lakeheadu.ca This indirect method is often preferred when direct fluorination is challenging due to the molecule's sensitivity to the reaction conditions. lakeheadu.ca For instance, a series of fluorine-containing benzamide analogs were successfully radiolabeled with ¹⁸F by displacing a mesylate precursor with [¹⁸F]fluoride. nih.gov

Carbon-11 (¹¹C) Labeling:

Carbon-11 has a much shorter half-life of 20.4 minutes, which necessitates rapid radiosynthesis and purification procedures. acs.org The most common methods for ¹¹C-labeling involve the use of simple ¹¹C-synthons like [¹¹C]methyl iodide, [¹¹C]methyl triflate, [¹¹C]CO₂, or [¹¹C]HCN. acs.orgnih.govnih.gov

For a benzamide structure, the carbonyl carbon is a logical position for ¹¹C incorporation. This can be achieved using [¹¹C]CO₂ as the primary synthon. nih.gov A novel strategy for synthesizing [carbonyl-¹¹C]formamides involves the conversion of a primary amine to the corresponding [¹¹C]isocyanate using [¹¹C]CO₂, which is then reduced. nih.gov While this produces a formamide, similar principles can be adapted for benzamides. Another approach involves the preparation of ¹¹C-amides through the rhodium-catalyzed reaction of organozinc iodides with in situ prepared ¹¹C-isocyanates. snmjournals.org This latter method has shown applicability to a diverse range of substrates. snmjournals.org

| Radionuclide | Half-life (minutes) | Common Synthons | Typical Labeling Strategy for Benzamides |

| Fluorine-18 | 109.8 | [¹⁸F]Fluoride | Nucleophilic substitution on a precursor with a leaving group; attachment of an ¹⁸F-labeled prosthetic group. nih.govlakeheadu.ca |

| Carbon-11 | 20.4 | [¹¹C]CO₂, [¹¹C]CH₃I, [¹¹C]HCN | Incorporation at the carbonyl position using [¹¹C]CO₂ or via [¹¹C]isocyanates. nih.govsnmjournals.org |

Cyclopropyl (B3062369) Group Incorporation

The cyclopropyl group is a key structural motif in this compound, valued in medicinal chemistry for its unique conformational and electronic properties. rsc.org Its incorporation can be achieved through various synthetic strategies, either by direct cyclopropylation of an amine or by using a pre-formed cyclopropylamine precursor.

Direct cyclopropylation reactions aim to form the C-N bond between the cyclopropyl ring and the nitrogen atom of an amine or aniline. One effective method involves the copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid. rsc.orgrsc.orgresearchgate.net This reaction is typically carried out in the presence of a copper(II) acetate catalyst, a ligand such as 2,2'-bipyridine, and a base. rsc.orgrsc.org The reaction proceeds under an air atmosphere and provides good to excellent yields of the N-cyclopropyl derivatives. rsc.orgresearchgate.net This method is notable for its tolerance of various functional groups, including aryl iodides, which would remain intact for subsequent cross-coupling reactions. rsc.org

Another approach involves the reaction of amines with cyclopropane (B1198618) derivatives bearing leaving groups, such as cyclopropyl halides. longdom.org However, these reactions can sometimes be less efficient than the metal-catalyzed methods. More advanced methods for the synthesis of trans-2-substituted-cyclopropylamines have also been developed, proceeding through zinc homoenolate intermediates. chemrxiv.org

An alternative and often more straightforward approach is to utilize commercially available or readily synthesized cyclopropylamine as a building block. longdom.org Cyclopropylamine can be synthesized through several routes, including the reductive amination of cyclopropanecarboxaldehyde (B31225) or the reaction of cyclopropyl halides with ammonia. longdom.org

In the context of synthesizing this compound, the most common method would involve the amide coupling of 5-fluoro-2-iodobenzoic acid (or its activated derivative, such as an acyl chloride) with cyclopropylamine. This is a standard and highly reliable method for forming the amide bond.

| Method | Reagents | Key Features |

| Copper-Promoted N-Cyclopropylation | Amine/Aniline, Cyclopropylboronic acid, Cu(OAc)₂, Ligand (e.g., 2,2'-bipyridine), Base | Mild oxidative conditions; tolerates sensitive functional groups like aryl iodides. rsc.orgrsc.org |

| Amide Coupling | Carboxylic Acid (or acyl chloride), Cyclopropylamine, Coupling agents (e.g., EDCI, HOBT) | Standard, high-yielding method for amide bond formation using a pre-formed amine. nih.gov |

| From α-Chloroaldehydes | α-Chloroaldehyde, CH₂(ZnI)₂, Amine | Forms trans-2-substituted-cyclopropylamines via a zinc homoenolate intermediate. chemrxiv.org |

Advanced Coupling Reactions in Benzamide Synthesis

The presence of an iodine atom on the benzamide ring of this compound provides a synthetic handle for further molecular diversification through advanced coupling reactions. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon bonds. yonedalabs.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an organohalide (in this case, the aryl iodide) and an organoboron compound (typically a boronic acid or ester). yonedalabs.comtcichemicals.com This reaction is catalyzed by a palladium complex and requires a base. tcichemicals.com It is widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

In the context of this compound, the iodine atom can be readily displaced by a variety of aryl or heteroaryl groups through Suzuki-Miyaura coupling. This allows for the synthesis of a library of analogues with diverse substituents at the 2-position. The reaction is generally high-yielding and compatible with the amide functionality. nih.govacs.org

Typical Suzuki-Miyaura Reaction Conditions:

Aryl Halide: this compound

Boronic Acid/Ester: R-B(OH)₂ or R-B(OR)₂

Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂

Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent: e.g., Dioxane/H₂O, Toluene, DMF

The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine. wikipedia.orgnih.gov The Sonogashira reaction is the most common method for synthesizing arylalkynes. libretexts.org

Starting with this compound, this reaction allows for the introduction of an alkyne moiety at the 2-position. This is a valuable transformation, as alkynes can serve as versatile intermediates for further synthetic manipulations or as key structural elements in biologically active molecules. rsc.org The reaction conditions are generally mild and compatible with the benzamide structure. organic-chemistry.org

Typical Sonogashira Reaction Conditions:

Aryl Halide: this compound

Terminal Alkyne: H-C≡C-R

Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂

Copper(I) Co-catalyst: e.g., CuI

Base/Solvent: e.g., Triethylamine, Diisopropylamine

| Coupling Reaction | Coupling Partners | Bond Formed | Key Catalysts |

| Suzuki-Miyaura | Aryl iodide + Boronic acid/ester | Aryl-Aryl or Aryl-Heteroaryl | Palladium complex |

| Sonogashira | Aryl iodide + Terminal alkyne | Aryl-Alkyne | Palladium complex + Copper(I) salt |

Copper-Catalyzed Tandem Reactions

In the context of synthesizing this compound and its analogues, copper catalysis can facilitate key bond-forming events. For instance, copper-catalyzed methodologies can be employed for the amidation of aryl halides. While a direct copper-catalyzed tandem reaction for the synthesis of the title compound from simpler precursors in one pot is not extensively documented in publicly available literature, the principles of copper-catalyzed amidation and C-H activation/amination reactions provide a strong foundation for its potential synthesis. acs.org

A plausible approach could involve a copper-catalyzed coupling of 2-iodo-5-fluorobenzoic acid or its derivatives with cyclopropylamine. More advanced tandem strategies might involve the in-situ generation of a reactive intermediate that subsequently undergoes amidation. For example, a copper catalyst could facilitate the coupling of an aryl halide with an amine, a process that is central to many synthetic routes.

Below is a table summarizing representative copper-catalyzed amidation reactions, illustrating the general conditions and scope of such transformations which could be adapted for the synthesis of the target molecule and its analogues.

| Catalyst/Ligand | Substrates | Reaction Conditions | Yield (%) |

| Cu₂O / 1,10-phenanthroline | Benzyl cyanide, DMF | O₂ (1 atm), 140 °C, 24 h | up to 84% |

| Cu(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Not specified |

The data in this table is derived from studies on related copper-catalyzed reactions and serves to illustrate the potential reaction conditions. rsc.orgacs.org

The development of ligand-free copper-catalyzed methods, such as those using copper(II) oxide nanoparticles, presents an environmentally friendly and cost-effective alternative for intramolecular cyclization and amidation reactions, which could be relevant for the synthesis of more complex analogues. acs.org

Protecting Group Strategies and Deprotection in Complex Syntheses

In the synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal (deprotection) without affecting other parts of the molecule. jocpr.commasterorganicchemistry.com

For the synthesis of analogues of this compound, particularly those bearing additional reactive functional groups, protecting the amine or other functionalities can be essential. The amine group of cyclopropylamine, for instance, might need protection if other parts of the molecule are to be modified under conditions that would otherwise affect the secondary amide.

One common strategy is the conversion of an amine to an amide or a carbamate, which are generally less reactive. libretexts.orglibretexts.org This approach reduces the nucleophilicity and basicity of the nitrogen atom. libretexts.org

Below is a table of common amine protecting groups that could be employed in the synthesis of complex analogues, along with their typical deprotection conditions. masterorganicchemistry.com

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Acetyl | Ac | Acidic or basic hydrolysis |

The selection of an appropriate protecting group allows for a modular approach to the synthesis, enabling the construction of a diverse library of analogues by introducing various functionalities at different stages of the synthetic sequence. For example, if a synthetic route requires a basic reaction condition, a Boc-protected amine would be suitable, as it is stable to base but can be readily removed with acid. Conversely, if acidic conditions are required elsewhere in the synthesis, a Cbz or Fmoc group might be preferred. The careful planning of a protecting group strategy is therefore a cornerstone of modern organic synthesis.

Chemical Reactivity and Transformation Studies of N Cyclopropyl 5 Fluoro 2 Iodobenzamide

Reactivity at the Iodo Position

The iodine atom, due to its size and polarizability, is the most reactive site on the aromatic ring of N-cyclopropyl-5-fluoro-2-iodobenzamide. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactivity with Various Nucleophiles and Organometallics

The carbon-iodine bond in this compound is particularly susceptible to transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of cross-coupling reactions involving aryl iodides are well-established and can be inferred to apply to this compound.

Commonly employed cross-coupling reactions for aryl iodides include:

Suzuki Coupling: Reaction with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base to form C-C bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to generate C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form C-N bonds.

Stille Coupling: Reaction with organotin compounds catalyzed by palladium to create C-C bonds.

The outcomes of these reactions are influenced by the choice of catalyst, ligands, base, and solvent. A hypothetical representation of such reactions is provided in the table below.

| Coupling Reaction | Nucleophile/Organometallic | Catalyst System | Potential Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-cyclopropyl-5-fluoro-2-arylbenzamide |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-cyclopropyl-5-fluoro-2-alkenylbenzamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | N-cyclopropyl-5-fluoro-2-alkynylbenzamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-cyclopropyl-5-fluoro-2-aminobenzamide |

This table represents potential reactivity based on general principles of cross-coupling reactions and is for illustrative purposes.

Role of Iodine as a Leaving Group in Transition Metal Catalysis

In transition metal-catalyzed reactions, the iodine atom of this compound serves as an excellent leaving group. The C-I bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to a low-valent transition metal center (e.g., Pd(0)), which is often the initial and rate-determining step in the catalytic cycle.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition: The aryl iodide (Ar-I) reacts with the Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organometallic reagent or alkene coordinates to the palladium center.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with a broad range of functional group tolerance. Diaryliodonium salts, which feature an even more reactive iodine center, are also effective in transition metal-catalyzed arylations, highlighting the excellent leaving group ability of iodinated aromatics. mdpi.com

Oxidative Properties of Polyvalent Iodine Intermediates

The iodine atom in this compound can be oxidized to higher valence states, forming polyvalent iodine compounds, also known as hypervalent iodine reagents. These species, typically containing I(III) or I(V), are powerful and selective oxidizing agents. nih.gov

For instance, treatment of an aryl iodide with an oxidizing agent like peracetic acid can lead to the formation of an (diacetoxyiodo)arene. These I(III) reagents can then be used in a variety of synthetic transformations, including:

Oxidative functionalization of other molecules.

Acting as precursors for the generation of acyl fluorides from esters. researchgate.net

Facilitating oxidative cationic cyclizations and rearrangements. nih.gov

The chemistry of polyvalent iodine compounds is valued for its mild reaction conditions and environmentally benign nature, as iodine-containing byproducts are generally non-toxic. nih.gov While the direct formation of polyvalent iodine species from this compound is not explicitly detailed in the search results, the principles of hypervalent iodine chemistry are broadly applicable to aryl iodides.

Reactivity of the Fluoro Position

The fluorine atom on the aromatic ring is significantly less reactive than the iodine atom. Its primary influence is electronic, though under specific conditions, the C-F bond can be activated.

Influence on Aromatic Ring Electrophilicity

The fluorine atom is the most electronegative element, and its presence on the aromatic ring of this compound has a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. The electron density of the ring is reduced, making it less susceptible to attack by electrophiles.

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.com However, the activation and transformation of C-F bonds in fluoroaromatics is an area of active research due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. mdpi.com

C-F bond activation can be achieved through several methods:

Transition Metal Catalysis: Low-valent transition metal complexes, particularly those of nickel and palladium, can cleave C-F bonds via oxidative addition. mdpi.comkcl.ac.uk This often requires harsh reaction conditions but allows for the replacement of fluorine with other functional groups.

Nucleophilic Aromatic Substitution (SNAAr): While challenging, if the aromatic ring is sufficiently electron-deficient (e.g., through the presence of other strong electron-withdrawing groups), direct displacement of the fluoride (B91410) ion by a strong nucleophile can occur.

Metal-Free Processes: Some C-F bond activations can be promoted without transition metals, though these are less common. mdpi.com

Research has shown that fluoroaromatics with electron-withdrawing groups can undergo nucleophilic substitution. mdpi.com While specific C-F activation studies on this compound were not found, the principles derived from studies on other fluoroaromatics suggest that such transformations are plausible under appropriate catalytic conditions.

Reactivity of the Cyclopropyl (B3062369) Moiety

The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions, behaving in some respects like a carbon-carbon double bond. This reactivity is a key feature of the N-cyclopropyl group in the title compound.

The N-cyclopropylamide functionality can undergo ring-opening rearrangements under specific conditions, particularly in the presence of Lewis or Brønsted acids. For instance, studies on general N-cyclopropylamides have shown that treatment with aluminum trichloride (B1173362) (AlCl₃) can induce a ring-opening rearrangement. rsc.orgresearchgate.net This process is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which is then attacked by a nucleophile, such as a chloride ion, to yield N-(2-chloropropyl)amides. rsc.org Alternatively, intramolecular attack by the amide oxygen can lead to the formation of 5-methyl-2-oxazolines. rsc.orgresearchgate.net

While specific studies on this compound are not prevalent, it is reasonable to extrapolate that it would exhibit similar reactivity. The presence of the electron-withdrawing fluoro and iodo substituents on the benzoyl ring could influence the electron density of the amide oxygen and the stability of any intermediates, potentially affecting reaction rates and product distributions.

A summary of typical acid-promoted rearrangements of N-cyclopropylamides is presented below.

Table 1: Representative Acid-Promoted Ring-Opening Reactions of N-Cyclopropylamides

| Starting Material | Reagent | Product(s) | Proposed Intermediate | Ref. |

|---|---|---|---|---|

| N-cyclopropylbenzamide | AlCl₃, CH₂Cl₂ | N-(2-chloropropyl)benzamide | Aziridinium ion | rsc.org |

The cyclopropyl group can play a significant role in both concerted and radical reaction pathways. Its strained C-C bonds have a high degree of p-character, allowing for interaction with adjacent radical centers. The cyclopropylmethyl radical is a well-studied species known to undergo extremely rapid ring-opening to the but-3-enyl radical. This rearrangement is often used as a "radical clock" to probe for the existence of radical intermediates in a reaction mechanism; the detection of ring-opened products is strong evidence for a radical pathway. acs.org

In the context of this compound, a radical could be generated at the nitrogen atom (an amidyl radical) or at the carbon of the cyclopropyl ring. An amidyl radical could potentially abstract a hydrogen atom from the cyclopropyl ring, leading to a cyclopropyl radical that would be prone to ring-opening.

Furthermore, N-aryl cyclopropylamines are known to participate in photochemical [3+2] cycloadditions with olefins. rsc.orgchemrxiv.org These reactions are often initiated by a single electron transfer (SET) process, generating a nitrogen-centered radical cation. This intermediate then undergoes β-scission of the three-membered ring, demonstrating the cyclopropyl group's active participation in radical-mediated transformations. chemrxiv.org While this compound is an amide rather than an amine, similar photochemical activation could potentially initiate radical processes involving the cyclopropyl moiety.

Amide Functionality Transformations

Hydrolysis and Amidation Reactions

No specific studies detailing the hydrolysis of this compound to 5-fluoro-2-iodobenzoic acid and cyclopropylamine (B47189), or its reaction with other amines to form different amides (amidation), were identified. Information regarding reaction conditions, such as the use of acidic or basic catalysts, temperature, and reaction times, is not available for this specific compound.

N-Alkylation and Acylation of the Amide Nitrogen

Similarly, literature describing the N-alkylation or N-acylation of the amide nitrogen in this compound could not be located. Such transformations would involve the introduction of an alkyl or acyl group onto the nitrogen atom of the amide, respectively. The absence of published research means that no data on reagents, catalysts, solvents, or yields for these specific reactions can be provided.

It is possible that such transformations have been conducted as part of proprietary research and are therefore not in the public domain. Future publications or patent disclosures may shed light on the reactivity of this compound. Until such information becomes available, a detailed analysis of its amide functionality transformations remains speculative.

Spectroscopic and Structural Elucidation of N Cyclopropyl 5 Fluoro 2 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework and identifying the chemical environments of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For N-cyclopropyl-5-fluoro-2-iodobenzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring, the cyclopropyl (B3062369) group, and the amide N-H proton.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the iodine, fluorine, and amide substituents. The proton ortho to the iodine atom, the proton between the fluorine and amide groups, and the proton ortho to the fluorine atom would each have a unique resonance.

The cyclopropyl group protons would appear in the upfield region of the spectrum. This includes a signal for the methine proton (CH) attached to the nitrogen and signals for the two sets of methylene (B1212753) protons (CH₂). Spin-spin coupling between these protons would result in complex multiplets. The amide proton (NH) typically appears as a broad singlet, though its chemical shift can be variable.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| Amide-NH | 8.0 - 9.0 | br s | - |

| Cyclopropyl-CH | 2.8 - 3.0 | m | - |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | m | - |

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental data is required for definitive assignment.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would show signals for the carbonyl carbon, the six aromatic carbons, and the carbons of the cyclopropyl group.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift (typically 160-170 ppm). The aromatic carbons would appear in the 110-165 ppm range, with their specific shifts influenced by the attached substituents. The carbon bearing the iodine atom (C-I) would be shifted upfield due to the heavy atom effect, while the carbon bonded to fluorine (C-F) would show a large coupling constant (¹JCF). The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 168 |

| Aromatic (C-F) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-I) | 90 - 95 |

| Aromatic (C-H & C-C) | 115 - 145 |

| Cyclopropyl (CH) | 22 - 26 |

| Cyclopropyl (CH₂) | 6 - 10 |

Note: This table represents predicted values. Experimental verification is necessary.

¹⁹F NMR for Fluorine Chemical Shifts

Fluorine-19 NMR (¹⁹F NMR) is highly sensitive and specific for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with adjacent aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band for the N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group would appear as a very strong and sharp peak in the region of 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. The C-F and C-I stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 600 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | Strong |

| C=O Stretch (Amide) | 1640 - 1680 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Note: Values are approximate and can vary based on the specific molecular environment and sample preparation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would be observed. Common fragmentation pathways for benzamides include the cleavage of the amide bond (C-N bond) and the loss of the cyclopropyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₉FINO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉FINO |

| Molecular Weight | 305.09 g/mol |

| Exact Mass (HRMS) | 304.9767 g/mol |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Collision-Induced Dissociation (CID) Analysis

Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry used to induce the fragmentation of a selected precursor ion. While specific experimental CID data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation patterns of related benzamide (B126) and halogenated aromatic compounds.

When subjected to CID, the protonated molecule of this compound, [M+H]⁺, is expected to undergo fragmentation through several key pathways. A primary and highly characteristic fragmentation for aromatic amides is the cleavage of the amide bond (N–CO). This cleavage would result in the formation of a stable benzoyl cation. The presence of electron-withdrawing groups, such as the fluorine and iodine atoms on the benzoyl ring, can influence the stability and subsequent fragmentation of this cation.

Another expected fragmentation pathway involves the cyclopropyl group. The N-cyclopropyl bond can cleave, leading to the formation of ions corresponding to the benzamide core and the cyclopropyl moiety. The stability of the resulting carbocations plays a significant role in determining the predominant fragmentation pathways.

The presence of halogen atoms, particularly iodine, can also lead to characteristic fragmentation patterns, including the loss of the iodine radical. The relative abundance of the resulting fragment ions in the CID spectrum provides crucial information for the structural elucidation of the molecule.

A hypothetical fragmentation pattern based on these principles is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Formation Pathway |

| C₁₀H₉FINO | [M+H]⁺ | 320.97 | Protonated molecular ion |

| C₇H₃FIO | [C₇H₃FIO]⁺ | 248.92 | Cleavage of the N-cyclopropyl bond |

| C₇H₄FO | [C₇H₄FO]⁺ | 123.02 | Loss of iodine from the benzoyl cation |

| C₃H₅N | [C₃H₅NH₂]⁺ | 56.05 | Formation of cyclopropylamine (B47189) ion |

Interactive Data Table: Predicted CID Fragments Note: This table is based on theoretical fragmentation patterns and not on reported experimental data.

X-ray Crystallography for Solid-State Structure Determination

Detailed X-ray crystallography data for this compound is not currently available in the public domain. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystal and provides invaluable information on bond lengths, bond angles, and intermolecular interactions. The absence of a published crystal structure for this specific compound limits a definitive analysis of its solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive description of the crystal packing and intermolecular interactions of this compound cannot be provided. However, based on the functional groups present in the molecule, several types of intermolecular interactions can be anticipated to play a role in its crystal lattice. These would likely include hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor. Halogen bonding, particularly involving the iodine atom, could also be a significant factor in the crystal packing.

Conformational Analysis

The conformation of this compound in the solid state would be determined by the rotational freedom around its single bonds. The relative orientation of the cyclopropyl group and the benzamide moiety, as well as the planarity of the benzamide group, would be key conformational features. Theoretical modeling and computational chemistry could provide insights into the likely low-energy conformations of the molecule, but experimental validation through X-ray crystallography would be necessary for a conclusive determination.

Computational and Theoretical Investigations of N Cyclopropyl 5 Fluoro 2 Iodobenzamide

Density Functional Theory (DFT) Calculations

Comprehensive Density Functional Theory (DFT) calculations for N-cyclopropyl-5-fluoro-2-iodobenzamide are not extensively available in publicly accessible scientific literature. DFT serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as molecules. These calculations could provide significant insights into the molecule's geometric and electronic properties.

Geometry Optimization and Electronic Structure Analysis

Detailed studies on the geometry optimization and electronic structure of this compound have not been specifically reported. Such an analysis, typically performed using a basis set like B3LYP/6-31G(d,p), would determine the most stable conformation of the molecule by finding the minimum energy state. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the precise spatial arrangement of the cyclopropyl (B3062369), fluoro, and iodo substituents on the benzamide (B126) core.

Vibrational Frequency Analysis (IR Spectral Correlation)

A vibrational frequency analysis for this compound is not documented in available research. This analysis predicts the infrared (IR) spectrum of the molecule, which corresponds to the vibrational modes of its bonds. By comparing the theoretically predicted spectrum with experimental data, a correlation can be established, allowing for the assignment of specific spectral bands to particular molecular vibrations, such as C=O stretching, N-H bending, or C-F stretching. This correlation is crucial for the structural elucidation of the compound.

NMR Chemical Shift Prediction and Validation

Specific theoretical predictions and subsequent experimental validation of the NMR chemical shifts for this compound are not found in the current body of scientific literature. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in DFT to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimentally obtained NMR data, are instrumental in confirming the molecular structure and understanding the electronic environment of the different nuclei within the molecule.

Molecular Orbital Theory and Electron Density Analysis

A detailed molecular orbital theory and electron density analysis for this compound has not been published. This type of study would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. The electron density analysis would further map out the electrostatic potential, indicating regions of the molecule that are electron-rich or electron-poor, which is vital for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Studies through Computational Modeling

Computational modeling studies focusing on the reaction mechanisms involving this compound are not currently available. Such research would be valuable for understanding how this molecule participates in chemical reactions, for example, in coupling reactions where the iodine atom is substituted.

Transition State Characterization

There is no specific information available regarding the transition state characterization for reactions involving this compound. This type of computational study is essential for determining the energy barriers of a reaction, thereby providing insights into the reaction kinetics and the feasibility of a proposed reaction pathway. Characterizing the transition state involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of This compound , as outlined in the requested article structure.

Searches for "," including specific queries on "Energy Profiles of Chemical Transformations" and "Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)," did not yield any relevant studies or data for this particular compound.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information at this time.

Advanced Synthetic Applications and Derivative Chemistry of N Cyclopropyl 5 Fluoro 2 Iodobenzamide Scaffolds

Design and Synthesis of N-cyclopropyl-5-fluoro-2-iodobenzamide Analogues

The structural framework of this compound offers multiple avenues for synthetic modification, enabling the generation of diverse analogues with potentially unique chemical properties and applications. These modifications primarily target the N-substituent, the substituents on the benzene (B151609) ring, and the incorporation of heterocyclic moieties.

Variation of N-Substituents (e.g., cyclopropyl (B3062369) vs. other alkyls)

The N-cyclopropyl group imparts specific conformational rigidity and metabolic stability to the parent molecule. Replacing this moiety with other alkyl groups can significantly influence the compound's physical and chemical characteristics. The synthesis of N-alkyl-5-fluoro-2-iodobenzamide analogues generally involves the amidation of 5-fluoro-2-iodobenzoic acid or its activated derivatives (like the acyl chloride) with a corresponding primary amine.

A comparative study of N-alkylphenyl-3,5-dinitrobenzamide analogues has shown that the nature of the N-alkyl substituent is critical for biological activity, with variations in chain length and branching influencing the potency. researchgate.net For instance, in a series of antitubercular agents, the presence of an N-alkyl group was found to be crucial, and alterations in its structure led to significant changes in activity. rsc.org While direct comparisons for the this compound scaffold are not extensively documented in the provided results, the principles from related benzamide (B126) series suggest that substitution of the cyclopropyl group with linear or branched alkyl chains (e.g., ethyl, isopropyl, tert-butyl) would be synthetically feasible and could be used to probe structure-activity relationships. researchgate.net

| N-Substituent | Synthetic Precursor (Amine) | Potential Impact |

| Cyclopropyl | Cyclopropylamine (B47189) | High rigidity, metabolic stability |

| Ethyl | Ethylamine | Increased flexibility |

| Isopropyl | Isopropylamine | Increased steric bulk |

| tert-Butyl | tert-Butylamine | Maximum steric hindrance near the amide |

| Benzyl | Benzylamine | Introduction of an aromatic moiety |

Modification of Benzene Ring Substituents (e.g., halogen position, methyl groups)

The substitution pattern on the benzamide ring is another key area for derivatization. The positions and nature of the halogen and the introduction of other groups like methyl substituents can alter the electronic properties and reactivity of the molecule. For example, the synthesis of N-cyclopropyl-2-fluoro-6-iodobenzamide, an isomer of the parent compound, demonstrates the feasibility of altering the halogen positions. smolecule.com This modification would likely proceed from the corresponding 2-fluoro-6-iodobenzoic acid.

The introduction of methyl groups on the benzene ring can also be achieved through standard aromatic substitution reactions on appropriate precursors. The specific placement of these groups can influence the molecule's conformation and its ability to participate in intermolecular interactions.

| Ring Modification | Starting Material Example | Synthetic Approach |

| Isomeric Halogen Position (2-fluoro-6-iodo) | 2-Fluoro-6-iodobenzoic acid | Amidation with cyclopropylamine |

| Addition of a Methyl Group (e.g., 4-methyl) | 5-Fluoro-2-iodo-4-methylbenzoic acid | Standard amidation |

| Replacement of Fluoro with Chloro | 5-Chloro-2-iodobenzoic acid | Amidation with cyclopropylamine |

The iodine atom on the benzamide ring is particularly useful as it can be replaced by other functional groups through nucleophilic substitution or participate in coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents. smolecule.com

Heterocyclic Ring Incorporations based on Benzamide Derivatives

Benzamide derivatives serve as versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. organic-chemistry.orgspringernature.com The presence of the reactive iodine atom and the amide functionality in this compound provides handles for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, palladium-catalyzed intramolecular C-N bond formation is a common strategy to construct N-heterocycles from halo-substituted benzamides.

Various heterocyclic systems can be envisioned, stemming from reactions involving the amide nitrogen and a suitably introduced functional group on the benzene ring (often via substitution of the iodine). Examples from the broader literature on benzamide cyclizations include the formation of:

Benzoxazinones: Through reactions of salicylic (B10762653) amides (which could be prepared from the parent compound via a Smiles rearrangement or related transformations) with alkynes. organic-chemistry.org

Fused Pyrroles and Pyridines: Via multi-step sequences often involving initial coupling reactions at the iodo position followed by cyclization. nih.gov

Benzimidazoles and Quinolines: Can be synthesized through dehydrogenative coupling reactions, although this would require significant modification of the initial scaffold. springernature.com

This compound as a Building Block in Complex Chemical Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate in the construction of more complex molecular architectures.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly efficient synthetic strategies. nih.govresearchgate.net While specific examples employing this compound in MCRs are not prevalent in the provided search results, its structure suggests potential applications.

For instance, the 2-iodobenzamide (B1293540) moiety could participate in MCRs that involve a palladium-catalyzed step. The amide itself could be a component in reactions like the Ugi or Passerini reaction if the synthesis is designed to incorporate the necessary functional groups. A one-pot, three-component reaction for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been reported, showcasing the utility of primary amines in such transformations. mdpi.comnih.gov By analogy, cyclopropylamine could be used in similar MCRs to generate complex heterocyclic structures.

The general principle of MCRs involves the sequential formation of reactive intermediates in situ. The this compound scaffold could be pre-functionalized and then introduced into an MCR to build molecular complexity rapidly.

Role in Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where a single reaction setup initiates a sequence of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. The strategic placement of functional groups in this compound and its derivatives can be leveraged to trigger such sequences.

A hypothetical cascade reaction could be initiated by a coupling reaction at the 2-iodo position, introducing a group that subsequently reacts with the amide nitrogen or the cyclopropyl ring. For example, a palladium-catalyzed coupling with an alkyne could be followed by an intramolecular cyclization to form a fused heterocyclic system.

While direct examples involving this compound are not detailed in the provided search results, the principles are well-established. For instance, photocatalyzed annulation strategies have been used to construct various N-heterocycles from bifunctional sulfilimines and alkenes in a single step. nih.gov The reactivity of the cyclopropyl group in solvolytic reactions of related systems suggests it can participate in ring-opening and rearrangement cascades under certain conditions. researchgate.net These examples highlight the potential for designing cascade reactions starting from appropriately substituted N-cyclopropylbenzamides.

Development of Novel Methodologies Utilizing the Iodobenzamide Moiety

The this compound scaffold is a rich platform for the development of novel synthetic methodologies, primarily due to the presence of the highly functionalizable carbon-iodine (C-I) bond. The ortho-relationship between the iodine atom and the amide group, along with the electronic influence of the fluorine and cyclopropyl substituents, imparts unique reactivity that has been exploited in both catalytic and stoichiometric transformations. Research in this area focuses on harnessing the iodobenzamide moiety for creating complex molecular architectures through hypervalent iodine chemistry and transition metal-catalyzed cross-coupling reactions.

Hypervalent Iodine Catalysis for Oxidation Reactions

A significant advancement utilizing the 2-iodobenzamide core is its application as a precursor to hypervalent iodine reagents for catalytic oxidation reactions. These methods offer an environmentally benign alternative to traditional heavy metal-based oxidants. jst.go.jpnih.gov In these systems, the iodine(I) atom of the iodobenzamide is oxidized in situ to a catalytically active iodine(III) or iodine(V) species, which then oxidizes a substrate (e.g., an alcohol to a ketone or aldehyde) before being reduced back to its initial state, thus completing the catalytic cycle. nih.gov

The amide group plays a crucial role, as its ortho-positioning is believed to stabilize the hypervalent iodine species through an intramolecular interaction between the amide's oxygen and the iodine atom. jst.go.jpnih.gov This interaction enhances the reactivity and stability of the catalyst compared to simpler iodoarenes. jst.go.jp

Research has shown that electronic modifications to the benzamide ring significantly impact catalyst efficiency. Electron-donating groups at the 5-position (para to the iodine) generally increase the catalyst's reactivity. nih.gov For instance, studies comparing various 5-substituted N-isopropyl-2-iodobenzamides in the oxidation of benzhydrol revealed that a 5-methoxy group provides a more reactive catalyst than derivatives with electron-withdrawing groups like 5-nitro. nih.gov The high reactivity of the 5-methoxy derivative is attributed to the rapid generation of the pentavalent iodine species during the reaction. nih.gov

Further structural refinements have led to the development of conformationally rigid, lactam-type 2-iodobenzamide catalysts, such as 8-iodoisoquinolinones. jst.go.jpnih.gov These bicyclic structures exhibit enhanced reactivity, requiring shorter reaction times for complete oxidation compared to their acyclic counterparts. jst.go.jp

| Catalyst | Substituent at 5-position | Reaction Time (h) | Key Structural Feature |

|---|---|---|---|

| N-isopropyl-2-iodobenzamide | -H | ~6 | Acyclic Amide |

| N-isopropyl-5-methoxy-2-iodobenzamide | -OMe | < 3.5 | Acyclic Amide with EDG |

| 8-Iodoisoquinolinone (IB-lactam) | -H | ~6 | Bicyclic Lactam |

| 8-Iodo-5-methoxyisoquinolinone (MeO-IB-lactam) | -OMe | 3.5 | Bicyclic Lactam with EDG |

Data synthesized from research on related iodobenzamide structures. jst.go.jpnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)–I bond in this compound is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-S bonds.

Palladium-Catalyzed Reactions: The iodobenzamide moiety readily participates in classic palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl groups at the 2-position, providing a modular approach to a wide range of derivatives. More advanced palladium-catalyzed methodologies include C-H activation and functionalization. For example, intramolecular C-H arylation of the cyclopropane (B1198618) ring can be achieved, leading to the formation of complex polycyclic structures like dihydroquinolones and dihydroisoquinolones. rsc.org

Copper-Catalyzed Reactions: Copper catalysis offers a complementary and often more economical alternative to palladium. The iodobenzamide scaffold has been employed in copper-catalyzed domino reactions. For instance, N-substituted 2-iodobenzamides can react with enaminones in a cascade transformation involving an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction to efficiently synthesize quinazolinones. rsc.org Such methodologies are valuable for rapidly building molecular complexity from simple starting materials.

Rhodium-Catalyzed Transformations: While less common for direct functionalization of the C-I bond, rhodium catalysts are pivotal in transformations involving other parts of the molecule, such as the cyclopropyl group. Rhodium-catalyzed cycloaddition reactions, for example, can utilize vinylcyclopropane (B126155) derivatives to construct larger ring systems. pku.edu.cn A derivative of this compound could be elaborated into an ene-vinylcyclopropane, which could then undergo a rhodium-catalyzed [5+2+1] cycloaddition with carbon monoxide to form complex bicyclic cyclooctenones. pku.edu.cn

The development of these diverse catalytic systems underscores the versatility of the iodobenzamide moiety. The ability to selectively functionalize the C-I bond while retaining the core amide structure allows chemists to use this compound as a foundational building block for constructing a vast array of complex organic molecules.

| Methodology | Metal/Reagent | Bond Formed/Transformation | Example Application |

|---|---|---|---|

| Hypervalent Iodine Catalysis | Oxone® (Co-oxidant) | C=O (from C-OH) | Catalytic oxidation of alcohols |

| Suzuki-Miyaura Coupling | Palladium | C-C (Aryl) | Synthesis of biaryl compounds |

| Domino Reaction | Copper | C-N, C-C | Synthesis of quinazolinones |

| Intramolecular C-H Arylation | Palladium | C-C | Formation of polycyclic heterocycles |

| [5+2+1] Cycloaddition | Rhodium | C-C | Construction of 8-membered rings |

Future Directions in N Cyclopropyl 5 Fluoro 2 Iodobenzamide Research

Exploration of New Reaction Pathways and Catalytic Systems

The synthesis of N-cyclopropyl-5-fluoro-2-iodobenzamide fundamentally involves the formation of an amide bond between 5-fluoro-2-iodobenzoic acid and cyclopropylamine (B47189). Future research could focus on moving beyond traditional coupling reagents, which often generate stoichiometric waste, towards more elegant and efficient catalytic systems.

Potential Research Avenues:

Transition-Metal Catalysis: Investigation into transition-metal catalysts, such as those based on palladium, copper, or iridium, could offer milder and more efficient routes. nih.gov For instance, a copper-catalyzed amination of the corresponding bromobenzoic acid has proven effective for similar structures and could be adapted. nih.gov Iridium-catalyzed ortho-iodination of benzoic acids also presents a potential pathway for the synthesis of the acid precursor under mild conditions. acs.org

Biocatalysis: The use of enzymes, such as lipases or engineered amidases, for amide bond formation represents a highly sustainable approach. rsc.orgrsc.org Research in this area would involve screening enzyme libraries for activity with the specific substrates and optimizing reaction conditions such as solvent and temperature. rsc.org

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation reactions, proceeding through the activation of the carboxylic acid. catalyticamidation.info Exploring a range of boronic acid catalysts for the synthesis of this compound could lead to a highly atom-economical process. catalyticamidation.info

A comparative analysis of potential catalytic systems is presented in the table below.

| Catalytic System | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis (e.g., Pd, Cu, Ir) | High efficiency, mild reaction conditions, broad substrate scope. | Cost of catalyst, potential for metal contamination in the final product. |

| Biocatalysis (e.g., Lipases, Amidases) | High selectivity, environmentally benign (aqueous media, mild temperatures), biodegradable catalysts. | Enzyme stability, substrate specificity, potential for lower reaction rates. |

| Organocatalysis (e.g., Boronic Acids) | Metal-free, often less sensitive to air and moisture, lower cost. | Catalyst loading may be higher than transition-metal systems. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key Areas for Sustainable Synthesis Research:

Solvent Selection: Moving away from hazardous solvents like DMF and CH2Cl2 towards greener alternatives such as water, ethanol, or solvent-free conditions would significantly improve the environmental profile of the synthesis. ucl.ac.uk Water, in particular, is an attractive solvent for direct amidation of esters. chemrxiv.org

Energy Efficiency: Exploring energy-efficient activation methods like microwave irradiation or ultrasound could shorten reaction times and reduce energy consumption compared to conventional heating. rsc.org

Atom Economy: Designing reaction pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Catalytic methods are inherently more atom-economical than stoichiometric approaches.

The following table outlines key green chemistry metrics that should be considered in the development of sustainable synthetic routes.

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Atom Economy | The measure of the amount of starting materials that become part of the final product. | Higher atom economy means less waste generation. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a more sustainable process. |

| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | A lower PMI signifies a more efficient and less wasteful process. |

Advanced Spectroscopic and In Situ Mechanistic Studies

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques, particularly those that allow for real-time monitoring of the reaction, can provide invaluable insights.

Proposed Spectroscopic and Mechanistic Investigations:

Spectroscopic Characterization: Detailed characterization of the final product using a suite of spectroscopic techniques is fundamental. This would include:

¹H and ¹³C NMR: To confirm the molecular structure and connectivity of the atoms.

FT-IR Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl and N-H bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

In Situ Reaction Monitoring: Employing techniques like ReactIR™ (in-situ FT-IR) or Raman spectroscopy can allow for the real-time tracking of reactant consumption, intermediate formation, and product generation. mt.commt.comspectroscopyonline.com This data is critical for understanding reaction kinetics and identifying potential bottlenecks or side reactions. mt.com For example, in-situ FT-IR can monitor the disappearance of the carboxylic acid and the appearance of the amide product, providing a kinetic profile of the reaction. mt.com In-situ mass spectrometry could also be employed to detect reactive intermediates. xml-journal.net

The table below summarizes the potential application of various spectroscopic techniques in the study of this compound's synthesis.

| Spectroscopic Technique | Information Gained | Application in Research |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. | Confirmation of product structure and purity. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Monitoring the progress of the amidation reaction by observing the carbonyl stretch. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of product identity and analysis of reaction byproducts. |

| In Situ FT-IR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic studies and reaction optimization. |

Application of Machine Learning and AI in Design and Synthesis

Future AI and Machine Learning Applications:

Retrosynthetic Analysis: AI-powered tools can be used to propose novel and efficient synthetic routes to this compound, potentially identifying pathways that are not immediately obvious to a human chemist. drugtargetreview.combiopharmatrend.com

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, concentration) to maximize yield and minimize impurities. rsc.org

Predictive Modeling: Computational models can be developed to predict the physicochemical and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and related derivatives, guiding the design of new molecules with desired characteristics. researchgate.net The influence of the fluorine atom on properties like metabolic stability and bioavailability is a key area for such predictive studies. researchgate.net

The integration of AI and machine learning in the research of this compound can be envisioned in a cyclical workflow as described in the table below.

| Stage | AI/Machine Learning Tool | Objective |

| Design | Predictive ADME-Tox Models | Design of new derivatives with improved properties. |

| Retrosynthesis | Retrosynthesis Prediction Software | Propose efficient and sustainable synthetic routes. |

| Optimization | Reaction Optimization Algorithms | Predict optimal reaction conditions for high yield and purity. |

| Analysis | Spectroscopic Data Analysis Tools | Aid in the interpretation of complex spectroscopic data from in-situ monitoring. |

By systematically addressing these future research directions, a comprehensive understanding of the synthesis, properties, and potential of this compound can be achieved, paving the way for its potential application in various fields of chemical science.

Q & A

Basic Research Questions